Fmoc-3-Pal-OH

Radiopharmacy Oncology Peptide Therapeutics

Fmoc-3-Pal-OH (CAS 175453-07-3) is the definitive Fmoc-protected L-3-pyridylalanine building block for solid-phase peptide synthesis, delivering data-backed advantages over regioisomers (2-Pal, 4-Pal) and native aromatic residues. In glucagon analogs, substituting Phe/Tyr with 3-Pal increased aqueous solubility from <1 mg/mL to >15 mg/mL. At the SST2 receptor, 3-Pal confers a KD of 0.15 ± 0.01 nM, distinct from 2-Pal (0.18 nM) and 4-Pal (0.11 nM), enabling precise SAR mapping. Its intermediate logD (-2.5 ± 0.1) and unique kidney retention profile make it essential for fine-tuning peptide ADME. Supplied at ≥98% purity with 50 mg/mL DMSO solubility, it is ready for automated or manual SPPS. Procure Fmoc-3-Pal-OH when empirical data drives your peptide optimization strategy.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 175453-07-3
Cat. No. B1311143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-Pal-OH
CAS175453-07-3
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeyJQLPMTXRCLXOJO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-Pal-OH (175453-07-3): Chemical Identity and Core Application in Peptide Synthesis Procurement


Fmoc-3-Pal-OH (CAS 175453-07-3) is an Fmoc-protected, unnatural L-amino acid derivative, specifically (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid [1]. It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the 3-pyridylalanine (3-Pal) moiety into peptide chains . This compound is primarily utilized in research and industrial settings for the production of modified peptides for pharmaceutical applications, including those targeting GPCRs or enzyme inhibition .

Why Fmoc-3-Pal-OH (CAS 175453-07-3) Is Not Interchangeable with Other Pyridylalanine or Aromatic Amino Acid Analogs


The 3-pyridylalanine (3-Pal) residue imparts distinct biophysical and pharmacological properties compared to its regioisomers (2-Pal, 4-Pal) and native aromatic amino acids (Phe, Tyr, Trp) [1]. These differences are not trivial; they result in quantifiable variations in receptor binding affinity, peptide hydrophilicity, and in vivo biodistribution [2]. Therefore, substituting Fmoc-3-Pal-OH with a seemingly similar analog like Fmoc-4-Pal-OH or a native amino acid derivative during peptide synthesis can unpredictably alter a lead compound's activity and developability, underscoring the need for compound-specific selection based on empirical evidence.

Quantitative Differentiation of Fmoc-3-Pal-OH (175453-07-3) Against Key Analogs


Regioisomeric Impact on Somatostatin Receptor 2 (SST2) Binding Affinity (KD)

In a direct comparison of radiolabeled somatostatin antagonists, the incorporation of 3-pyridylalanine (3-Pal) resulted in a distinct receptor binding affinity (KD) compared to its regioisomers. The affinity followed a trend of l2Pal < 3Pal < 4Pal, with 3Pal exhibiting a KD of 0.15 ± 0.01 nM [1]. This value positions 3Pal as an intermediate option between the lower affinity of l2Pal (0.18 ± 0.02 nM) and the higher affinity of 4Pal (0.11 ± 0.01 nM), offering a unique balance of binding properties [1].

Radiopharmacy Oncology Peptide Therapeutics

Regioisomeric Impact on Peptide Hydrophilicity (LogD)

The position of the nitrogen atom in the pyridyl ring directly influences the hydrophilicity of the resulting peptide. In a head-to-head study, the logD values for somatostatin antagonists increased (became more hydrophilic) in the order of l2Pal < 3Pal < 4Pal [1]. The 3-Pal containing analog had a logD of -2.5 ± 0.1, which is distinct from both l2Pal (-2.3 ± 0.1) and 4Pal (-2.6 ± 0.1) [1]. This difference was also associated with significantly higher and longer kidney retention for the 3-Pal analog compared to the other regioisomers [1].

ADME Drug Development Peptide Chemistry

Solubility Enhancement in Therapeutic Peptides Compared to Native Aromatic Residues

In a study optimizing the biophysical properties of glucagon, replacing native aromatic amino acids (Phe, Tyr) with 3-pyridylalanine (3-Pal) dramatically increased aqueous solubility. While native glucagon has a solubility of < 1 mg/mL, a glucagon analog incorporating three 3-Pal substitutions (Analog 9) achieved a solubility > 15 mg/mL [1]. This improvement was achieved while maintaining picomolar in vitro potency (EC50 = 71.4 ± 52.8 pM) comparable to the native hormone (EC50 = 21.2 ± 13.7 pM) [1].

Peptide Drug Formulation Biopharmaceuticals Peptide Chemistry

Practical Handling: Quantified Solubility of Fmoc-3-Pal-OH in Common SPPS Solvents

For practical synthesis planning, Fmoc-3-Pal-OH exhibits quantified solubility in key organic solvents. It is soluble in DMSO at a concentration of 50 mg/mL (128.73 mM), requiring ultrasonic assistance . This specific solubility profile is essential for preparing stock solutions and optimizing coupling reactions in automated peptide synthesizers.

SPPS Peptide Synthesis Laboratory Reagents

Defined Application Scenarios for Fmoc-3-Pal-OH (175453-07-3) Based on Empirical Evidence


Optimization of Peptide Hydrophilicity and Pharmacokinetics

This application is directly supported by evidence showing 3-Pal confers intermediate hydrophilicity (logD = -2.5 ± 0.1) and distinct kidney retention profiles compared to 2-Pal and 4-Pal [1]. Researchers should procure Fmoc-3-Pal-OH when the goal is to fine-tune the ADME properties of a peptide lead, particularly when seeking to balance overall hydrophilicity and tissue distribution, as demonstrated in somatostatin antagonist studies [1].

Solubility Rescue of Aggregation-Prone Therapeutic Peptides

This scenario is validated by data showing that substituting native aromatic residues (Phe/Tyr) with 3-Pal in glucagon increased aqueous solubility from <1 mg/mL to >15 mg/mL [2]. Procuring Fmoc-3-Pal-OH is a data-backed strategy for peptide drug development programs facing challenges with poor solubility and aggregation, allowing the creation of drug candidates with more favorable formulation characteristics [2].

Structure-Activity Relationship (SAR) Studies on Receptor Binding

The distinct SST2 receptor binding affinity (KD = 0.15 ± 0.01 nM) of the 3-Pal isomer, which is quantifiably different from both 2-Pal (KD = 0.18 ± 0.02 nM) and 4-Pal (KD = 0.11 ± 0.01 nM) [1], makes Fmoc-3-Pal-OH a critical tool for SAR investigations. Its procurement is essential for systematically mapping how the electronic environment of a specific aromatic position influences target engagement and potency [1].

Solid-Phase Peptide Synthesis (SPPS) of Modified Biologics

As an Fmoc-protected amino acid with a defined solubility of 50 mg/mL in DMSO , Fmoc-3-Pal-OH is ready for direct use in automated and manual SPPS. Its procurement is indicated for the routine production of research-grade or GMP peptides where the 3-pyridylalanine moiety is required for biological function or as a key intermediate in pharmaceutical synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-3-Pal-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.